molecular formula C18H20FN3O3 B2682727 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one CAS No. 2380080-33-9

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one

Cat. No. B2682727
CAS RN: 2380080-33-9
M. Wt: 345.374
InChI Key: KNUKVCKPNLOUDP-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of diseases. For example, the compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in cancer cells. It has also been shown to inhibit the activity of various inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects:
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. The compound has also been found to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide, which are involved in the development of inflammation and pain. Additionally, the compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one in lab experiments include its potent pharmacological effects, its relatively easy synthesis method, and its low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one. One potential direction is to further investigate the compound's mechanism of action and identify its molecular targets. This can help to better understand its pharmacological effects and identify new applications for the compound. Another potential direction is to modify the chemical structure of the compound to improve its solubility and bioavailability. This can help to overcome some of the limitations of using the compound in lab experiments and in vivo studies. Finally, the compound can be further evaluated in preclinical and clinical studies to determine its safety and efficacy in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with 1-(2-phenoxyethyl)piperidin-4-ol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one has been extensively studied for its potential applications in the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also demonstrated anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, the compound has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-13(24-15-5-3-2-4-6-15)17(23)22-9-7-16(8-10-22)25-18-20-11-14(19)12-21-18/h2-6,11-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKVCKPNLOUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one

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